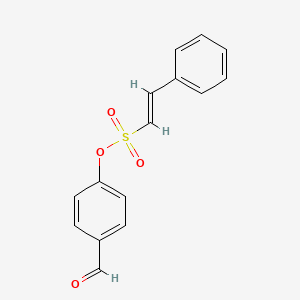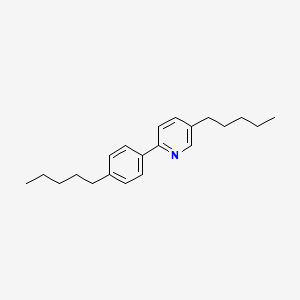
N'1-(4-Chlorobenzenesulfonyl)-N'-(pyridin-2-YL)ethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both sulfonyl and hydrazide groups in the molecule provides unique reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized products.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce sulfides.
科学的研究の応用
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique reactivity makes it valuable for constructing complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and hydrazide groups can form hydrogen bonds or covalent interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
- N’1-(4-Methylbenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Bromobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Nitrobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
Uniqueness
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Conclusion
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a versatile compound with diverse applications in scientific research. Its unique structure and reactivity make it valuable in medicinal chemistry, organic synthesis, and material science. Further research and exploration of this compound can lead to new discoveries and advancements in various fields.
特性
分子式 |
C13H12ClN5O4S |
|---|---|
分子量 |
369.78 g/mol |
IUPAC名 |
2-N'-(4-chlorophenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide |
InChI |
InChI=1S/C13H12ClN5O4S/c14-9-4-6-10(7-5-9)24(22,23)19-18-13(21)12(20)17-16-11-3-1-2-8-15-11/h1-8,19H,(H,15,16)(H,17,20)(H,18,21) |
InChIキー |
DBUQWANJMOJQOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)

![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)

![4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B11706100.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706104.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)
![3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11706108.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)


